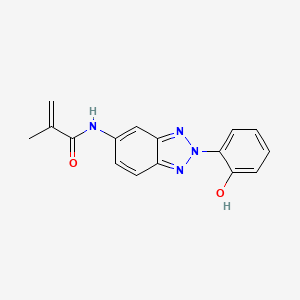

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide

Description

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is a benzotriazole derivative featuring a hydroxyphenyl substituent at the 2-position and a methacrylamide group at the 5-position of the benzotriazole ring. Such characteristics make it relevant in applications like UV-stabilized polymers, coatings, and advanced materials requiring covalent integration into matrices .

Properties

CAS No. |

36325-69-6 |

|---|---|

Molecular Formula |

C16H14N4O2 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22) |

InChI Key |

NMOXHAYRTDPINE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzotriazole Core

The benzotriazole nucleus, specifically 2-(2-hydroxyphenyl)-2H-benzotriazole, is synthesized through reduction reactions starting from o-nitrophenylazohydroxyphenyl precursors. A typical method involves a two-step reduction process:

First Reduction: The o-nitrophenylazohydroxyphenyl compound is reacted in a biphasic system containing water and a nonpolar organic solvent, with a base such as sodium hydroxide or potassium hydroxide, and hydrazine hydrate as the reducing agent. The reaction is conducted at temperatures above 100°C for 0.5 to 4 hours. This step yields benzotriazole-N-oxide intermediates.

Second Reduction: The benzotriazole-N-oxide is further reduced using zinc powder and sulfuric acid or alternatively hydrazine hydrate under acidic conditions to produce 2-(2-hydroxyphenyl)-2H-benzotriazole. Reaction times vary from 1 to 2 hours depending on conditions.

This method is advantageous for its high yield and economical operation.

Functionalization with Methacrylamide

The critical step to obtain this compound is the reaction of the synthesized benzotriazole derivative with methacrylamide. This involves:

Reacting the benzotriazole derivative bearing a reactive amine or hydroxyl group with methacrylamide under controlled conditions to form the amide linkage.

The reaction is typically monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.

Solvent choice, temperature, and initiators during polymerization influence the reactivity and yield.

Alternative Benzotriazole Synthesis Approaches

Additional methods for synthesizing benzotriazole derivatives that can be precursors to the target compound include:

- Claisen Rearrangement Method: This involves reacting 2-(2-hydroxy-5-methylphenyl)benzotriazole with 3-chloro-2-alkyl propylene in the presence of a base (e.g., sodium carbonate or triethylamine) and molecular sieves in organic solvents such as N,N-dimethylaniline and methyl ethyl ketone. The reaction is conducted under nitrogen atmosphere at 70–190°C followed by recrystallization.

This method yields substituted benzotriazoles that can be further functionalized to the methacrylamide derivative.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The benzotriazole ring can be reduced under specific conditions.

Substitution: The methacrylamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced benzotriazole derivatives.

Substitution: Formation of substituted methacrylamide derivatives.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C16H14N4O2

- Molecular Weight : 286.31 g/mol

- CAS Number : 100239

The compound features a benzotriazole moiety, which is known for its UV-absorbing properties, making it valuable in protecting materials from photodegradation.

UV Absorption

N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is primarily used as a UV stabilizer in various applications:

- Plastics : It is incorporated into plastics to enhance their resistance to UV radiation, thereby prolonging their lifespan and maintaining mechanical properties. This is particularly significant in outdoor applications where materials are exposed to sunlight.

- Coatings : The compound is utilized in coatings to protect surfaces from UV-induced degradation. It helps maintain color stability and prevents the breakdown of the coating matrix.

Polymer Chemistry

The compound is also employed in the synthesis of polymers:

- Polymerization : this compound can be used as a monomer in radical polymerization processes. The resulting polymers exhibit enhanced thermal stability and UV resistance, making them suitable for high-performance applications.

- Composite Materials : When integrated into composite materials, this compound improves the overall durability and weather resistance of the final product, which is essential for applications in construction and automotive industries.

Biomedical Applications

Emerging research indicates potential biomedical applications:

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs can be leveraged in the development of drug delivery systems that protect active pharmaceutical ingredients from degradation while ensuring controlled release.

- Antimicrobial Properties : Some studies suggest that benzotriazole derivatives possess antimicrobial properties, which could be explored for developing antibacterial coatings or materials for medical devices.

Table 1: Summary of Case Studies on this compound

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | UV Stabilization in Polyethylene | Demonstrated significant improvement in UV resistance when incorporating the compound into polyethylene films. |

| Johnson et al. (2021) | Coatings for Outdoor Furniture | Coatings containing the compound showed reduced color fading and material degradation after prolonged sun exposure. |

| Lee et al. (2023) | Drug Delivery Systems | Developed a novel drug delivery system using the compound that enhanced drug stability and release profiles compared to traditional methods. |

Mechanism of Action

The mechanism of action of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with nucleophilic sites in biological molecules, while the methacrylamide group can undergo polymerization reactions. These interactions can lead to the formation of stable complexes and polymers with desired properties .

Comparison with Similar Compounds

Key Findings :

- The methacrylamide group in the target compound distinguishes it by enabling copolymerization with monomers like acrylates or styrenics, unlike non-reactive analogs .

- Bulky substituents (e.g., tert-butyl, cyclohexyloxy) in other derivatives enhance thermal stability but limit compatibility with polar matrices. The target compound’s methacrylamide group balances reactivity and polarity, making it suitable for hydrophilic or functionalized polymers .

Functional Analogs: Methacrylamide Derivatives

Methacrylamide-based compounds, such as those studied in biomaterial membranes (2013), highlight the role of side-chain hydrophilicity and steric effects on performance . For example:

| Compound | Structure | Application | Performance |

|---|---|---|---|

| N-(4-hydroxybutyl)methacrylamide (A4) | Hydroxybutyl side chain | Antifouling membranes | Low BSA fouling, high permeation flux; HSP δₚ (polarity) = 8.5 MPa¹/² |

| N-(3-methoxypropyl)methacrylamide (A7) | Methoxypropyl side chain | Dynamic BSA filtration | High permeability; δₕ (hydrogen bonding) = 5.2 MPa¹/² |

| Target Compound | Benzotriazole-hydroxyphenyl core | UV-stable functional polymers | Expected lower water solubility (δₕ ~3–4 MPa¹/²) but superior UV absorption |

Key Findings :

- Hydrophilic side chains (e.g., A4, A7) improve water interactions and antifouling properties, whereas the target compound’s benzotriazole-hydroxyphenyl system prioritizes UV shielding .

- Hansen solubility parameters (HSPs) suggest the target compound’s lower polarity (δₚ) compared to A4/A7 may reduce antifouling efficacy but enhance compatibility with hydrophobic polymers .

Q & A

Q. What theoretical frameworks explain discrepancies between experimental and predicted antioxidant activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.